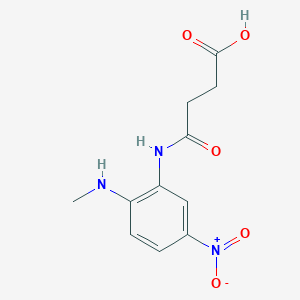
2'-(Methylamino)-5'-nitro-succinanilic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features a nitrophenyl group, a methylamino group, and an oxobutanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the methylation of the amino group using methylamine. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and methylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. It can act on ionotropic and metabotropic receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
β-N-Methylamino-L-alanine (BMAA): Known for its neurotoxic effects.
2,4-Diaminobutyric acid (DAB): Another non-protein amino acid with distinct properties.
N-(2-Aminoethyl)glycine (AEG): A structurally related compound with different biological activities
Uniqueness
What sets 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-[2-(methylamino)-5-nitroanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13N3O5/c1-12-8-3-2-7(14(18)19)6-9(8)13-10(15)4-5-11(16)17/h2-3,6,12H,4-5H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
UIMTXPIELUIYSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
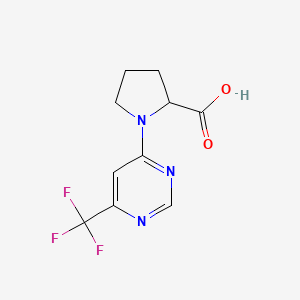
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
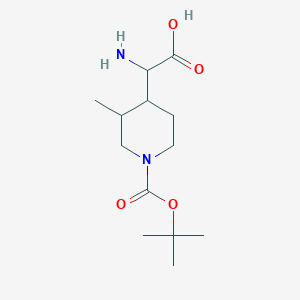
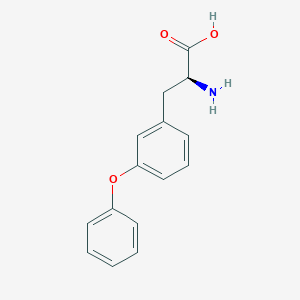
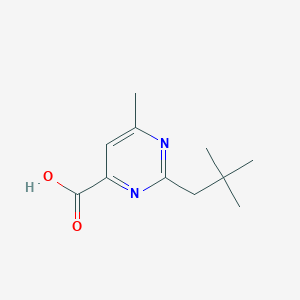
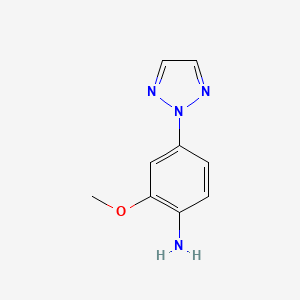
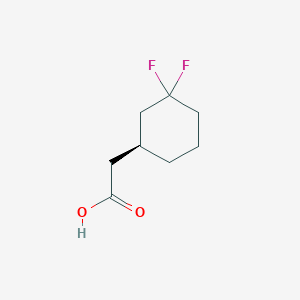
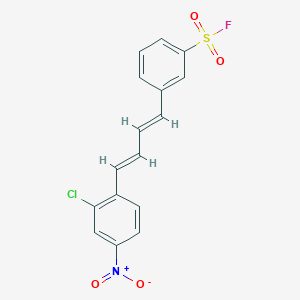
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
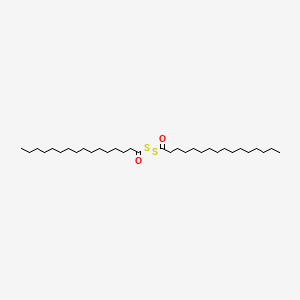

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
